(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid
Overview
Description
(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of anthranilic acid, featuring a hydroxyl group and a dihydro structure. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid typically involves the reduction of a precursor compound. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This process involves the preparation of engineering bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase and a hydrogen donor .
Industrial Production Methods: The industrial production of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid can be scaled up using biocatalytic processes. The use of engineered bacteria and enzymes allows for high substrate concentration, wide substrate universality, and high product yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce fully saturated derivatives.
Scientific Research Applications
(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
- (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid
- (2S,3S)-2-azanyl-3-methyl-pentanedioic acid
Comparison: Compared to these similar compounds, (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is unique due to its specific stereochemistry and the presence of a hydroxyl group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXTLKLSHACSS-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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